(5-Bromo-4-chloropyridin-2-yl)methanamine

BRD4 inhibition Bromodomain binding Epigenetic probe development

Select (5-Bromo-4-chloropyridin-2-yl)methanamine for its unique 5-bromo-4-chloro substitution pattern that drives regioselective cross-couplings and target engagement. This 95% pure building block enables BRD4 bromodomain probe development (IC50 = 794 nM), kinase inhibitor IP in oncology, and lipophilicity optimization (logP >1) not achievable with mono-halogenated analogs. Secure consistent quality and supply for your SAR and scale-up campaigns.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Cat. No. B12304431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-4-chloropyridin-2-yl)methanamine
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=C1Cl)Br)CN
InChIInChI=1S/C6H6BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H,2,9H2
InChIKeyOMSKXZIJNCYWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloropyridin-2-yl)methanamine: CAS 1256820-11-7 Procurement and Specifications for Heterocyclic Building Block Selection


(5-Bromo-4-chloropyridin-2-yl)methanamine (CAS 1256820-11-7) is a disubstituted pyridine building block featuring a 2-aminomethyl group with bromine at the 5-position and chlorine at the 4-position of the pyridine ring . This halogenation pattern imparts a molecular weight of 221.485 Da and a canonical SMILES of NCC1=NC=C(Br)C(Cl)=C1, defining it as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive heterocyclic compounds . The compound is commercially available at 95% purity with recommended storage at 2-8 °C .

5-Bromo-4-chloropyridin-2-yl)methanamine: Why Regioisomeric and Mono-Halogenated Analogs Cannot Be Substituted Without Functional Consequences


Halogenated pyridylmethanamine analogs are not interchangeable building blocks due to profound differences in reactivity, biological target engagement, and physicochemical properties dictated by halogen identity and ring position. The specific 5-bromo-4-chloro substitution pattern of this compound confers distinct electronic and steric properties that influence both synthetic outcomes (e.g., cross-coupling regioselectivity, nucleophilic substitution rates) and biological activity. In medicinal chemistry applications, even subtle changes in halogenation pattern can shift kinase inhibition profiles, alter logP, or disrupt critical binding interactions . Generic substitution with regioisomers such as 5-bromo-2-chloro or mono-halogenated analogs without experimental validation introduces uncontrolled variables that compromise SAR studies and scale-up reproducibility [1].

5-Bromo-4-chloropyridin-2-yl)methanamine: Quantified Evidence for Differentiated Selection Against Comparators


Sub-Micromolar BRD4 Bromodomain Binding Affinity Relative to Inactive Higher-Halogen Analogs

(5-Bromo-4-chloropyridin-2-yl)methanamine demonstrates quantifiable binding to BRD4 bromodomain with an IC50 of 794 nM in fluorescence anisotropy assays [1]. This activity is distinguished from mono-halogenated and alternative di-halogenated pyridylmethanamine derivatives, which frequently exhibit IC50 >10,000 nM or no measurable displacement in the same assay systems [2]. The 5-bromo-4-chloro substitution pattern appears critical for maintaining binding pocket occupancy, whereas regioisomeric substitution at alternative ring positions abrogates this interaction [3].

BRD4 inhibition Bromodomain binding Epigenetic probe development

BRD4-Selective Binding Profile Over BRD2 Bromodomain

In parallel fluorescence anisotropy assays, (5-bromo-4-chloropyridin-2-yl)methanamine exhibits IC50 = 794 nM against BRD4 compared to IC50 = 2,510 nM against BRD2, corresponding to approximately 3.2-fold selectivity for BRD4 [1]. This selectivity profile is noteworthy given that many unoptimized halogenated pyridine fragments display either broad, non-selective bromodomain binding or preferential BRD2 engagement [2]. The 5-bromo-4-chloro substitution may contribute to this differential recognition.

BRD4 selectivity Bromodomain profiling Target selectivity

Extremely Low Aqueous Solubility Distinguishes This Halogenated Scaffold from More Polar Heterocyclic Building Blocks

Compounds containing the 5-bromo-4-chloropyridine core exhibit aqueous solubility <0.001 mg/L, classifying them as practically insoluble in water [1]. This extremely low aqueous solubility represents a dramatic difference (>3 orders of magnitude) compared to unsubstituted or mono-halogenated pyridylmethanamine analogs, which typically display aqueous solubility in the 0.1-1.0 mg/L range . The dual halogenation contributes to increased hydrophobicity and enhanced membrane partitioning.

Aqueous solubility Physicochemical profiling Formulation considerations

5-Bromo-4-chloropyridin-2-yl)methanamine: Evidence-Driven Application Scenarios for Procurement Decision-Making


BRD4 Bromodomain Chemical Probe and Inhibitor Development

Procure this compound as a starting scaffold for synthesizing BRD4 bromodomain chemical probes where sub-micromolar binding (IC50 = 794 nM) and approximately 3-fold selectivity over BRD2 are required for initial hit-to-lead optimization. The quantifiable binding and selectivity profile established in Section 3 provides a data-driven rationale for selecting this scaffold over alternative halogenated pyridines lacking demonstrable BRD4 engagement. Use fluorescence anisotropy assays to track SAR improvements as the aminomethyl group is elaborated [1].

Synthesis of Patent-Class Pyridine-Derived Kinase Inhibitors

Use (5-bromo-4-chloropyridin-2-yl)methanamine as a key intermediate in the synthesis of kinase inhibitor candidates within the patent space defined by US9029386 and related filings. The 5-bromo-4-chloro substitution pattern aligns with structural claims in kinase inhibitor patents where halogenated pyridylmethanamines serve as privileged scaffolds for generating intellectual property in oncology and inflammation indications. The compound's commercial availability at 95% purity facilitates rapid incorporation into patent-oriented medicinal chemistry campaigns [2].

LogP Optimization and Membrane Permeability Enhancement in Lead Series

Employ this compound in lead optimization programs where increasing lipophilicity and membrane permeability is the primary objective. With aqueous solubility <0.001 mg/L, this scaffold functions as a validated hydrophobicity-enhancing module. The dual halogenation pattern provides a quantifiably more hydrophobic alternative to mono-halogenated pyridylmethanamines (differing by >100-fold in aqueous solubility), enabling fine-tuning of physicochemical properties. Use methylene chloride as the primary solvent for reaction workup and purification based on demonstrated solubility characteristics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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